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Compound of Interest

Compound Name: 6-Methylhept-1-en-3-yne

Cat. No.: B15477839

6-Methylhept-1-en-3-yne is a polyfunctional organic compound containing three key functional
groups that give rise to distinct signals in an IR spectrum:

o Terminal Alkyne (C=C-H): The carbon-carbon triple bond at one end of the molecule.
e Vinyl Group (C=CHz3): The carbon-carbon double bond with its associated hydrogens.

o Alkane (C-H): The saturated hydrocarbon portions of the molecule, including the methyl and
methylene groups.

The vibrational frequencies of the bonds within these groups are sensitive to their chemical
environment, resulting in a unique IR fingerprint for the entire molecule.

Comparative Analysis of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for the functional
groups in 6-Methylhept-1-en-3-yne. This quantitative data is crucial for identifying the
presence of each group in an experimental spectrum.
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Characteristic

Functional ) . ] .

Bond Vibration Type  Absorption Intensity
Group

(cm™)

Terminal Alkyne Cc=C Stretch 2100 - 2260 Medium to Weak
=C-H Stretch ~3300 Strong, Sharp
Vinyl Group Cc=C Stretch 1640 - 1680 Medium
=C-H Stretch 3020 - 3100 Medium

Out-of-plane
=C-H 700 - 1000 Strong

bend
Alkane C-H Stretch 2850 - 2960 Strong
C-H Bend 1350 - 1470 Medium

Experimental Protocol: Acquiring an IR Spectrum

To obtain an IR spectrum for 6-Methylhept-1-en-3-yne, the following general procedure using
a Fourier Transform Infrared (FTIR) spectrometer is recommended:

o Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Alternatively, a solution can be prepared using an appropriate solvent (e.g., carbon
tetrachloride, CCla) that has minimal interference in the spectral regions of interest.

o Background Spectrum: A background spectrum of the clean salt plates or the solvent is
collected. This is crucial to subtract any signals not originating from the sample itself.

o Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and
the IR spectrum is recorded.

» Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument's software to yield the final IR spectrum of the compound. The x-
axis is typically represented in wavenumbers (cm~1) and the y-axis in percent transmittance.
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Visualizing Functional Group Correlations

The following diagram illustrates the logical relationship between the functional groups of 6-
Methylhept-1-en-3-yne and their characteristic regions of absorption in the IR spectrum.

IR Spectrum Correlation for 6-Methylhept-1-en-3-yne
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Caption: Functional groups of 6-Methylhept-1-en-3-yne and their IR regions.

By utilizing this guide, researchers can effectively identify and differentiate the key structural
components of 6-Methylhept-1-en-3-yne and related molecules through IR spectroscopy. The
provided data and visual aids serve as a practical reference for experimental analysis and
structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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